Octadecane

Description

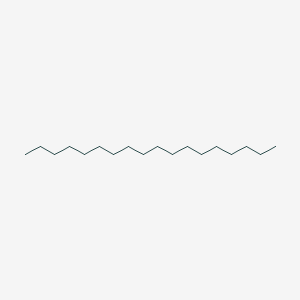

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

octadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJRJXONCZWCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | octadecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Octadecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047172 | |

| Record name | Octadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octadecane is a colorless liquid. (NTP, 1992), Liquid; Other Solid, Clear liquid; [CAMEO] White, low melting solid; [MSDSonline], Solid | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

601 °F at 760 mmHg (NTP, 1992), Boiling point equals 601 °F, 316 °C, 316.00 to 317.00 °C. @ 760.00 mm Hg | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

212 °F (NTP, 1992), Flash point equals 212 °F, 166 °C (331 °F) - closed cup | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 6.00X10-3 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol; soluble in ethyl ether, acetone, chloroform; ligroin, Soluble in alcohol, acetone, ether, petroleum, coal tar hydrocarbons, 6e-06 mg/mL at 25 °C | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.7768 at 82 °F (NTP, 1992) - Less dense than water; will float, 0.7768 g/cu cm at 28 °C | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3.41X10-4 mm Hg at 25 °C | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol, ether-methanol, Colorless liquid | |

CAS No. |

593-45-3 | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N102P6HAIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.9 °F (NTP, 1992), [CAMEO] 82 °F, 28.17 °C, 28 °C | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Derivatization Chemistry of Octadecane

Strategies for Octadecane Synthesis

While this compound itself is a naturally occurring component in some substances, such as paraffin (B1166041) waxes, synthetic routes are also employed. Direct synthesis of long-chain alkanes like this compound can involve methods such as the hydrogenation of corresponding alkenes or esters derived from natural sources like plant oils. uantwerpen.be For instance, fatty acids or their esters can be reduced using agents like lithium aluminum hydride to yield fatty alcohols, which could then potentially be further processed to alkanes. smolecule.com Another approach involves the decarboxylation of dialkyl carbonates. uantwerpen.be

Functionalization and Derivatization Approaches for this compound

Due to the relatively unreactive nature of the C-H bonds in saturated hydrocarbons like this compound, functionalization typically requires specific conditions or activated intermediates.

Halogenation Pathways and Chlorothis compound Syntheses

Halogenation of alkanes, including this compound, can be achieved through radical substitution reactions, often initiated by light or radical initiators such as benzoyl peroxide, using a halogenating agent like chlorine gas. This process can replace hydrogen atoms on the alkane chain with halogen atoms, leading to a variety of halogenated products.

Specifically, 1-chlorothis compound (B165108) (CH₃(CH₂)₁₇Cl) can be synthesized. One common method involves the reaction of octadecyl alcohol with a chlorination reagent. Thionyl chloride (SOCl₂) has been historically used for this purpose, reacting with octadecyl alcohol under mild heating (around 50-80 °C) to replace the hydroxyl group with a chlorine atom, releasing sulfur dioxide and hydrogen chloride gas. This method is known for its relatively high yield and mild reaction conditions. Alternatively, 1-chlorothis compound can be prepared by the halogenation of this compound using chlorine gas under light or with initiators. 1-Chlorothis compound is a reactive compound due to the polar C-Cl bond, making it susceptible to nucleophilic substitution reactions. For example, reaction with aqueous sodium hydroxide (B78521) can replace the chlorine with a hydroxyl group to form octadecyl alcohol, while reaction with sodium cyanide can yield octadecyl cyanide, which can be hydrolyzed to octadecyl acid.

Hydroxyl Functionalization: Synthesis of this compound-2,3-diol and Related Derivatives

Hydroxyl functionalization of this compound can lead to the formation of diols and other oxygenated derivatives. This compound-2,3-diol is a long-chain diol with hydroxyl groups at the second and third carbon positions. evitachem.com It can be synthesized through several methods, including the chemical reduction of 3-hydroxy-octadecane-2-one using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com Enzymatic reduction processes utilizing specific reductases from microbial systems are also viable routes for the biosynthesis of this compound-2,3-diol, potentially offering enhanced yield and purity due to enzyme specificity. evitachem.com this compound-2,3-diol is found in biological systems as a product of lipid and fatty acid metabolism. evitachem.com

Other hydroxylated derivatives, such as secondary alcohols and ketones, can be formed through oxidative functionalization methods. acs.orgudel.edu

Oxidative Functionalization of this compound via Advanced Techniques (e.g., Pulsed Plasma Discharges)

Oxidative functionalization of long-chain liquid alkanes like n-octadecane can be achieved using non-thermal, atmospheric plasma processing, such as pulsed dielectric barrier discharges (DBD) in gas mixtures like He/O₂. acs.orgudel.eduosti.govosti.gov This eco-friendly approach allows for organic synthesis at ambient conditions without the need for catalysts. acs.orgudel.edu

In experiments using pulsed DBD in He/O₂ mixtures, C₁₈ secondary alcohols and ketones were identified as the primary products from the functionalization of n-octadecane, with reported optimal molar yields of approximately 29.2%. acs.orgudel.eduosti.gov Extended plasma treatment can lead to the formation of dialcohols, diketones, and higher molecular weight oxygenated compounds. acs.orgudel.eduosti.gov Lighter hydrocarbon byproducts and decarboxylation to CO₂ may also occur with longer treatment times and higher power inputs. acs.orgudel.edu

The proposed mechanisms for the formation of alcohols and ketones involve direct hydroxylation of alkyl radicals and disproportionation reactions. acs.orgudel.edu A maximum energy yield of 5.48 × 10⁻⁸ mol/J has been reported at short treatment times and high power, correlating with higher selectivity towards primary oxygenates. acs.orgudel.edu Plasma oxidation studies on long-chain n-alkanes have also investigated the influence of carbon chain length on reactivity. osti.gov The chemistry primarily occurs at the plasma-liquid interface for larger hydrocarbons like this compound. researchgate.net

Preparation of this compound-Based Composite Materials

This compound is utilized in the preparation of composite materials, particularly as a phase change material (PCM) for thermal energy storage applications. researchgate.netrepec.orgiphy.ac.cnnih.govresearchgate.net These composites aim to address challenges associated with using pure this compound, such as leakage in its liquid phase. nih.govmdpi.commdpi.com

This compound-based composites can be prepared by incorporating this compound into various supporting matrices, including polymers, carbons, and metal-organic frameworks. researchgate.netrepec.orgiphy.ac.cnnih.govresearchgate.netresearchgate.net Methods for preparing these composites include simple mixing and heating, solution and reflux methods, and in situ polymerization. researchgate.netrepec.orgnih.gov For instance, n-octadecane-based gels have been prepared by introducing gelators into this compound, forming reversible gels that act as form-stable PCMs. researchgate.net Another approach involves the preparation of composites using polystyrene as a supporting material and expanded graphite (B72142) as a thermal conductive filler to enhance thermal properties. repec.org Graphene nanoplatelets have also been incorporated into this compound composites to improve thermal conductivity. iphy.ac.cn

Research findings indicate that the supporting material plays a crucial role in preventing this compound leakage above its melting point and improving thermal stability. nih.govnih.gov The microstructure and thermal properties of these composites are characterized using techniques such as scanning electron microscopy (SEM), infrared spectroscopy (IR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). repec.orgiphy.ac.cnhgxx.org

Nanoencapsulation Methodologies for this compound

Nanoencapsulation is a key methodology for preparing this compound-based composite materials, particularly for PCMs. mdpi.commdpi.comhgxx.orgrepec.orgatlantis-press.comresearchgate.netmdpi.com This technique involves encapsulating this compound within a shell material, typically at the nanoscale, to prevent leakage during phase transition, enhance heat transfer, and improve thermal stability. mdpi.commdpi.comresearchgate.net

Various methods are employed for the nanoencapsulation of this compound, including:

Interfacial hydrolysis and polycondensation: This method has been used to encapsulate n-octadecane with a silica (B1680970) shell in a miniemulsion system. repec.org Tuning the water-to-ethanol ratio in the continuous phase can influence the morphology and size of the resulting nanocapsules. repec.org

In situ polymerization: This involves the polymerization of shell material monomers in the presence of this compound droplets. Examples include the encapsulation of n-octadecane with a resorcinol-modified melamine-formaldehyde shell or a polyaniline shell using emulsion polymerization. mdpi.comatlantis-press.com In situ reaction has also been used to synthesize shape-stabilized PCMs based on poly(triallyl isocyanurate-silicone)/n-octadecane composites. nih.gov

Sol-gel process: An optimized sol-gel method has been used to prepare nanocapsules with a paraffin core and a silica shell. mdpi.com

Soft solution technique: This facile method involves preparing an emulsion of n-octadecane and an emulsifier, followed by mixing with a polyelectrolyte solution, leading to the formation of core-shell capsules via self-assembly. researchgate.net

Nanoencapsulation can significantly improve the thermal stability of this compound, increasing its initial weight loss temperature. mdpi.commdpi.com The encapsulation ratio and latent heat storage capacity are important parameters evaluated for these nanocapsules. repec.orgresearchgate.net Studies have shown that nanoencapsulated this compound can maintain its phase transition properties over numerous heating-cooling cycles. repec.org

Here is a data table summarizing some research findings on nanoencapsulation of this compound:

| Encapsulation Method | Shell Material | Core Material | Key Findings | Source |

| Interfacial hydrolysis and polycondensation in miniemulsion | Silica (SiO₂) | n-Octadecane | High heat storage (109.5 J/g), good thermal stability, size tunable (169–563 nm), maintained properties after 500 cycles. repec.org | repec.org |

| Emulsion polymerization | Polyaniline | n-Octadecane | Avoided leakage of melted this compound. atlantis-press.com | atlantis-press.com |

| Optimized sol-gel method | Silica (SiO₂) | Paraffin | Improved thermal conductivity (49% increase with Ag doping), reduced supercooling (35.6% reduction), improved heat resistance. mdpi.com | mdpi.com |

| Soft solution technique | Poly(diallyldimethylammonium chloride) | n-Octadecane | Globular core-shell structure, high latent heat (124.4 J/g), high encapsulation efficiency (58%). researchgate.net | researchgate.net |

| In situ polymerization | Resorcinol-modified melamine-formaldehyde | n-Octadecane | Illustration of encapsulation process provided. mdpi.com | mdpi.com |

| In situ reaction | Poly(triallyl isocyanurate-silicone) | n-Octadecane | Shape-stabilized composites, retained shape above melting point due to network structure. nih.gov | nih.gov |

| Two-step method | SiO₂ (inner), Silicone rubber (outer) | n-Octadecane | High energy storage density, effects of wall ratio and monomer type investigated. hgxx.org | hgxx.org |

Fabrication of Form-Stable Phase Change Materials (PCMs) with this compound this compound is a promising phase change material (PCM) for thermal energy storage applications due to its suitable melting point (around 28 °C) and high latent heat capacity (approximately 250 J/g for pure this compound).nih.govmdpi.comnih.govHowever, a significant challenge in using pure this compound as a PCM is its leakage when it transitions to the liquid phase above its melting point.nih.govmdpi.comForm-stable PCMs address this by incorporating this compound into a supporting matrix that prevents leakage while allowing the material to store and release thermal energy.nih.govnih.govresearchgate.net

Various supporting matrices have been explored for fabricating form-stable this compound PCMs. These include porous materials such as mesoporous silica, expanded graphite, fly ash, and carbon-based materials. mdpi.comnih.govresearchgate.netrepec.orgjmst.orgacs.org

Fabrication methods often involve impregnating the porous matrix with liquid this compound. Vacuum impregnation is a common technique used to introduce this compound into the pores of the supporting material. repec.orgjmst.org Another method is evaporative solution impregnation, where this compound is dissolved in a solvent, the matrix is immersed in the solution, and the solvent is then evaporated, leaving this compound within the pores. mdpi.com

The supporting matrix plays a crucial role in containing the molten this compound through capillary forces and surface tension within its porous structure. mdpi.comnih.govrepec.org The pore size and structure of the matrix significantly influence the amount of this compound that can be adsorbed and the thermal properties of the composite. nih.gov Mesoporous structures are often favored for their high PCM stability and adsorption capacity. nih.gov

Studies have demonstrated the effectiveness of various matrices in creating form-stable this compound PCMs. For instance, composites using hierarchically porous TiO₂ have successfully confined up to 50 wt% of n-octadecane, showing improved thermal conductivity compared to pure this compound and good thermal reliability over multiple melting/solidifying cycles. repec.org Meso-porous carbon has also been used as a supporting matrix, resulting in composites with good phase change behavior and thermal cycling stability. jmst.org Expanded graphite is another effective supporting material, with composites showing no leakage even in the molten state and latent heat increasing with this compound content. researchgate.net Fly ash has been integrated with n-octadecane to produce shape-stabilized composites for thermal energy storage in buildings. acs.org

The thermal performance of these form-stable PCMs is typically characterized using techniques like Differential Scanning calorimetry (DSC) to determine melting and freezing temperatures and latent heats, and thermogravimetric analysis (TGA) to assess thermal stability. nih.govresearchgate.netjmst.orgacs.orgresearchgate.net Leakage tests are also conducted to confirm the shape stability of the composites above the melting point of this compound. nih.govmdpi.comresearchgate.net

Table 1: Examples of Form-Stable this compound PCMs and Their Properties

| Supporting Matrix | This compound Content (wt%) | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Notes | Source |

| Poly(triallyl isocyanurate-silicone) network | - | 29.05 | 130.35 | In situ synthesis, prevents leakage | nih.gov |

| Hierarchically porous TiO₂ | 50 | - | 85.8 | Improved thermal conductivity, good thermal reliability | repec.org |

| Meso-porous carbon | - | - | - | Good phase change behavior, thermal cycling stability | jmst.org |

| Fumed Silica | 70 | ~28 | 155.8 | High heat storage capacity, reduced thermal conductivity, no leakage up to 70 wt% | mdpi.com |

| Fly Ash | 30 | 25.01–26.43 | 60.50–64.47 | Doped with carbon nanoadditives for enhanced thermal conductivity | acs.org |

| Mesoporous Silica | 70 | - | 135.6 | High heat storage capacity and crystallinity, excellent thermal reliability | nih.gov |

Integration of this compound into Polymer Matrices Integrating this compound into polymer matrices is another strategy to utilize its thermal energy storage properties, particularly in the development of composite materials for various applications, including thermal regulation in textiles and building materials. This integration can be achieved through different methods, often involving the encapsulation of this compound within a polymer shell (microencapsulation) or dispersing it within a polymer matrix.

Microencapsulation involves creating core-shell structures where this compound forms the core and a polymer forms the protective shell. researchgate.netmdpi.com This prevents leakage of the molten PCM and allows for easier handling and integration into other materials. Various polymers can be used as shell materials, including polyurea, polyurethane, and acrylic-based polymers like poly(butyl methacrylate) and poly(butyl acrylate). researchgate.netresearchgate.netmdpi.comresearchgate.net

Synthesis of microencapsulated this compound can be achieved through techniques like interfacial polymerization, where the polymer shell is formed at the interface between an aqueous phase containing one monomer and an oil phase containing this compound and another monomer. researchgate.netmdpi.com Suspension polymerization is another method used, where this compound is dispersed in a continuous phase, and polymerization of monomers occurs around the this compound droplets to form the shell. researchgate.netctherm.com The properties of the microcapsules, such as particle size, shell thickness, and encapsulation efficiency, are influenced by the synthesis parameters and the choice of monomers and crosslinking agents. researchgate.netresearchgate.net

Once microencapsulated, this compound can be integrated into various polymer matrices or materials. For example, microencapsulated this compound has been incorporated into cement matrices to create building boards with enhanced thermal regulation properties. ctherm.com Adding 30 wt% of microencapsulated this compound with a styrene-divinylbenzene copolymer shell to a cement board significantly reduced temperature fluctuations compared to a board without the microPCM. ctherm.com

This compound can also be dispersed or confined within polymer networks or matrices without forming distinct microcapsules. For instance, shape-stabilized PCMs have been synthesized by incorporating n-octadecane into a silicone-modified polymer network. nih.gov An in situ reaction can create a three-dimensional polymer network that effectively prevents the leakage of this compound during phase transition. nih.gov These composites can exhibit excellent thermal reliability and structural stability. nih.gov

Another approach involves integrating this compound with polymer fibers or fabrics. Techniques include embedding PCM microcapsules within the fiber structure during spinning, or applying them as a coating onto fibers, yarn, or fabrics using a polymer matrix like acrylic or polyurethane. ekb.eg Printing with foam dispersion, where microcapsules are combined with a polymer foam mix, is also a method for integration into textiles. ekb.eg

The integration of this compound into polymer matrices affects the thermal properties of the resulting composites. While the polymer matrix itself may not undergo phase change, it provides structural support and can influence the melting and crystallization behavior of this compound due to confinement effects or interactions between the polymer and this compound. nih.govresearchgate.net The thermal conductivity of the composite can also be influenced by the polymer matrix and the presence of other additives. acs.orgresearchgate.net

Research findings indicate that the thermal reliability and stability of this compound within polymer matrices are generally good, with composites maintaining their phase change properties after multiple thermal cycles. nih.govnih.govresearchgate.net The polymer shell or matrix helps to prevent leakage and can improve the thermal stability of the composite compared to pure this compound. mdpi.comresearchgate.net

Table 2: Integration of this compound into Polymer Matrices and Resulting Properties

| Polymer Matrix/Integration Method | This compound Form | Key Findings | Source |

| Poly(triallyl isocyanurate-silicone) network | Dispersed | Prevents leakage, excellent thermal reliability and structural stability. Latent heat ~130 J/g. nih.gov | nih.gov |

| Silicone rubber | Composite | Form-stable with 50% loading, latent heat ~103.8 J/g, increased phase transition temperature. researchgate.net | researchgate.net |

| Polyurea shell | Microencapsulated | Successful encapsulation, good phase change properties, high encapsulation efficiency, anti-osmosis property. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Acrylic-based polymer shells (PBMA, PBA) | Microencapsulated | Good durability and thermal reliability after 1000 cycles, thermal resistant temperature up to 248 °C. researchgate.net | researchgate.net |

| Styrene-divinylbenzene copolymer shell in cement matrix | Microencapsulated | Enhanced thermal regulation in building boards, reduced temperature fluctuation. ctherm.com | ctherm.com |

| Polyester fabrics (coating/embedding) | Microencapsulated/Dispersed | Improved thermal comfort-ability of fabrics. ekb.eg | ekb.eg |

Reaction Mechanisms and Catalytic Transformations of Octadecane

Mechanistic Investigations of Octadecane Cracking

Cracking involves the breaking of C-C bonds in the this compound molecule, yielding lighter hydrocarbons. This can be initiated by thermal energy or facilitated by catalysts.

Thermal Pyrolysis Pathways of n-Octadecane

Thermal pyrolysis of n-octadecane occurs at high temperatures in the absence of catalysts. The process typically involves a free-radical mechanism. Initiation primarily occurs through the cleavage of C-C bonds, forming smaller alkyl radicals. Dehydrogenation reactions, leading to the formation of hydrogen radicals and octadecyl radicals, also contribute to the initiation. acs.org These radicals then undergo a series of propagation steps, including hydrogen abstraction and beta-scission (breaking of a C-C bond beta to the radical center), leading to the formation of smaller alkanes and alkenes. Termination reactions occur when two radicals combine.

Research on the thermal cracking of similar alkanes like n-decane indicates that small radicals such as H, CH₃, and C₂H₅ can significantly influence the reaction rate through abstraction reactions. acs.org Studies on n-octadecane pyrolysis in a closed system have shown that secondary cracking of the initial pyrolysis products contributes significantly to the generation of lighter hydrocarbons like methane (B114726). researchgate.net Cracking and polymerization reactions can occur at relatively low temperatures, while disproportionation reactions, yielding light hydrocarbons and polyaromatic hydrocarbons, are more probable at higher temperatures. researchgate.net

Heterogeneous Catalytic Cracking Mechanisms of n-Octadecane

Heterogeneous catalytic cracking of n-octadecane involves the use of solid catalysts to facilitate C-C bond cleavage at lower temperatures compared to thermal pyrolysis. Acid catalysts, such as zeolites, are commonly used and operate via a carbenium ion mechanism. whiterose.ac.uk The n-alkane molecule is protonated by Brønsted acid sites on the catalyst surface, forming a carbenium ion. whiterose.ac.uk This carbenium ion can then undergo skeletal rearrangement (isomerization) or beta-scission, leading to cracking products.

Bifunctional catalysts, containing both metal and acid sites, are also employed. In these systems, metal sites can catalyze dehydrogenation of alkanes to olefins, which are then more readily cracked on the acid sites via a carbenium ion mechanism. Alternatively, metal sites can catalyze hydrogenolysis, directly cleaving C-C bonds with the assistance of hydrogen. researchgate.net Studies using n-octadecane as a model substrate have been conducted to investigate hydrocracking mechanisms on catalysts like Pt/USY zeolites. researchgate.netrsc.org The proximity of metal and acid sites can influence the reaction pathways and product selectivity. researchgate.net

Hydrocarbon Conversion Processes Involving this compound

This compound is relevant in several hydrocarbon conversion processes, including those aimed at producing renewable fuels and specialty chemicals.

Hydrodeoxygenation (HDO) for this compound Production from Biomass Feedstocks

Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived liquids (bio-oils) into hydrocarbons, including this compound. Bio-oils, produced from processes like fast pyrolysis of biomass, contain a high percentage of oxygenated compounds, which results in lower energy density and chemical instability. rsc.org HDO removes oxygen from these compounds by reacting them with hydrogen, typically at high temperatures and pressures in the presence of a heterogeneous catalyst. rsc.org

Fatty acids, such as stearic acid (an eighteen-carbon saturated fatty acid), are common components of biomass-derived feedstocks like vegetable oils. HDO of stearic acid can yield n-octadecane through pathways involving the reduction of the carboxylic acid group. udayton.edu The reaction network for stearic acid deoxygenation is complex and can involve intermediates such as octadecanal (B32862) and octadecanol. udayton.edu Catalysts like palladium on carbon (Pd/C) have been investigated for this conversion. udayton.edu While n-heptadecane is often the predominant product from stearic acid HDO via decarboxylation/decarbonylation routes, n-octadecane is formed through the hydrogenation of oxygenated intermediates. udayton.edumdpi.com

Hydrogenolysis and Hydroisomerization of this compound for Specialty Fuel Synthesis

Hydrogenolysis and hydroisomerization are processes used to modify the structure of hydrocarbons like this compound to produce specialty fuels with desired properties, such as improved cold flow characteristics.

Hydrogenolysis involves the cleavage of C-C bonds with the addition of hydrogen, typically over metal catalysts. This can lead to the formation of smaller alkanes. Selective hydrogenolysis of internal C-C bonds in long-chain alkanes like this compound is desirable for producing hydrocarbons within the jet fuel range. researchgate.net Ruthenium nanoparticles supported on carbon (Ru/C) have shown activity and selectivity for the hydrogenolysis of C(sp³)-C(sp³) bonds in n-octadecane. researchgate.netacs.org

Hydroisomerization rearranges the carbon skeleton of n-alkanes into branched isomers (isoparaffins). Isoparaffins have lower melting points and better cold flow properties compared to their linear counterparts, making them valuable components of high-quality fuels. Bifunctional catalysts with both hydrogenation-dehydrogenation sites (typically noble metals like Pt or Pd or transition metals like Ni) and acid sites (e.g., zeolites or supported oxides) are used for hydroisomerization. acs.org The metal sites catalyze the dehydrogenation of this compound to octadecenes, which then isomerize on the acid sites via carbenium ion intermediates. Subsequent hydrogenation of the branched olefins on the metal sites yields branched this compound isomers. Catalysts like Ni-Pd supported on Al-modified mesocellular foam (Al-MCF) have been demonstrated for the hydrocracking/hydroisomerization of this compound to produce liquid jet-fuel products with a desired isoalkane/n-alkane ratio. acs.org

Advanced Catalytic Systems for this compound Conversions

The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of this compound conversion processes. Research focuses on designing catalysts with tailored properties, such as optimized metal-acid balance, controlled nanostructure, and enhanced stability against deactivation (e.g., by coking).

Examples of advanced catalytic systems include supported metal nanoparticles, bimetallic catalysts, and modified zeolites or mesoporous materials. For hydrodeoxygenation, research explores transition metal sulfides and noble metal catalysts supported on various materials. rsc.orgudayton.edu In hydroisomerization and hydrogenolysis, bifunctional catalysts with precisely controlled metal and acid site properties are being developed to achieve high yields of desired branched or smaller alkanes while minimizing unwanted side reactions like excessive cracking or methane formation. researchgate.netacs.org The use of novel support materials, catalyst synthesis methods, and the understanding of active site structures and reaction mechanisms at the molecular level are key aspects of developing advanced catalytic systems for this compound conversions.

Design and Application of Noble Metal and Alloy Catalysts

Noble metals, such as platinum (Pt) and palladium (Pd), are widely used in catalysts for the hydrocracking and hydroisomerization of long-chain alkanes like this compound. researchgate.netmdpi.com These metals typically serve as the hydrogenation/dehydrogenation component in bifunctional catalysts. mdpi.com Supported monometallic ruthenium catalysts are also considered for the hydrogenolysis of model polyolefins, although they can favor methane formation. researchgate.net

Studies have investigated the use of supported noble metal catalysts, such as Pt and Pd on supports with moderate Brønsted acidity and large pore size, to achieve higher diesel selectivity and isomerization selectivity in hydrocracking processes. mdpi.com For example, Pt-based catalysts have shown higher activity compared to palladium-based ones for the hydrocracking of n-hexadecane, a representative n-paraffin. diva-portal.org On platinum catalysts, both a bifunctional mechanism involving isomerization intermediates and an additional monofunctional mechanism, where the noble metal directly catalyzes hydrogenolysis without requiring an acid function, have been observed. diva-portal.org Increasing the platinum loading can increase the importance of this direct cracking route. diva-portal.org

Alloy catalysts have also been explored for the transformation of this compound and related compounds. For instance, a Ni–Pd alloy catalyst encapsulated in an Al-modified mesocellular foam (Al-MCF) has been used for the production of biojet fuel from this compound. acs.orgfigshare.com In this bifunctional catalyst (Ni–Pd@Al-MCF), the Ni–Pd metal sites facilitate hydrogenation/dehydrogenation reactions. acs.orgfigshare.com Electron-deficient Pdδ+ species within the Ni–Pd alloy nanoparticles were found to accelerate the reaction by intensifying the dissociative adsorption of H2. figshare.com

Another example is a one-pot synthesized Fe–Au–Pd surface alloy catalyst supported on SiO2–TiO2, which demonstrated high selectivity (96.0%) towards this compound from the hydrodeoxygenation of castor oil. acs.orgresearchgate.net The Fe surface in its Fe0 state acted as the primary hydrodeoxygenation site. acs.org

Research findings on noble metal and alloy catalysts highlight the importance of metal dispersion, the balance between metal and acid sites, and the specific composition of alloys in influencing catalytic activity and product selectivity. mdpi.comacs.org

Role of Zeolite-Based Catalysts in this compound Transformations

Zeolites, with their porous crystalline structures and inherent acidity, play a significant role as supports or active components in catalysts for this compound transformations, particularly in hydrocracking and hydroisomerization. researchgate.netdoria.fi They provide the acidic sites necessary for skeletal isomerization and cracking reactions in bifunctional catalytic systems. mdpi.com

Different types of zeolites, such as HZSM-5, ZSM-23, ZSM-22, and HY, have been investigated for their effectiveness in converting long-chain alkanes. researchgate.netresearchgate.netcleantechnol.or.krdicp.ac.cncup.edu.cninist.fr For instance, cracking of small alkanes catalyzed by solid acids like HZSM-5 proceeds via protolytic cracking. researchgate.net

Studies on the skeletal isomerization of this compound have been conducted using bifunctional ZSM-23 zeolite catalysts. researchgate.netinist.frscilit.com The pore size and structure of zeolites can significantly impact catalyst selectivity. For example, 10-membered-ring zeolites can yield higher amounts of desired mono-branched isomers compared to 12-membered-ring zeolites due to shape selectivity effects, although they may require higher reaction temperatures leading to more cracking products. researchgate.net

The acidity of zeolite-based catalysts is a critical factor influencing their performance. The number and strength of acid sites, as well as the ratio of weak to strong acid sites and the amount of Brønsted acid sites, can be tuned by varying the Si/Al ratio of the zeolite. cleantechnol.or.kr For Pt/HY catalysts, an optimal balance between cracking and isomerization for producing jet fuel range hydrocarbons from this compound was found at a specific Si/Al ratio. cleantechnol.or.kr

Hierarchical zeolites, which possess both microporosity and auxiliary mesoporosity, have shown improved accessibility to active sites and can enhance the yield of skeletal isomerization of this compound at the expense of cracking. researchgate.net

Data on the hydro-upgrading of n-octadecane over Pt/HY catalysts with varying Si/Al2 ratios shows the impact on conversion and product selectivity. cleantechnol.or.kr

| Catalyst Type | Si/Al₂ Molar Ratio | This compound Conversion (%) | Jet Fuel Yield (C8-C17) (%) | Isomer Selectivity (%) |

| Pt/HY | 5.2 | Lower | Lower | |

| Pt/HY | 60 | Highest | Highest | Excellent |

This table illustrates that increasing the Si/Al₂ ratio in Pt/HY catalysts can lead to higher this compound conversion and jet fuel yield, along with excellent isomer selectivity, suggesting an optimal acidity and structure for the hydro-upgrading process. cleantechnol.or.kr

Bifunctional Catalysis in this compound-Related Processes

Bifunctional catalysis is a widely employed approach for the transformation of this compound, particularly in hydrocracking and hydroisomerization reactions. mdpi.commdpi.comacs.orgfigshare.comresearchgate.netifpenergiesnouvelles.frgoogle.com These catalysts combine two types of active sites: a metal function, typically a noble metal like Pt or Pd, for hydrogenation/dehydrogenation, and an acidic function, usually provided by a solid acid support like a zeolite or amorphous silica-alumina, for skeletal isomerization and cracking. mdpi.commdpi.comgoogle.com

The generally accepted mechanism for hydroisomerization and hydrocracking of n-paraffins on bifunctional catalysts involves the initial dehydrogenation of the alkane on the metal site to form an olefin. mdpi.comifpenergiesnouvelles.fr This olefin then diffuses to a Brønsted acid site where it is protonated to form a carbocation. mdpi.comifpenergiesnouvelles.fr The carbocation can undergo skeletal rearrangement (isomerization) or C-C bond scission (cracking). mdpi.com The resulting intermediates are then hydrogenated back to alkanes on the metal sites. mdpi.com

Examples of bifunctional catalysts studied for this compound transformation include Ni–Pd@Al-MCF for biojet fuel production, where hydrocracking/hydroisomerization occurs at the Brønsted acid sites in Al-MCF and hydrogenation/dehydrogenation at the Ni–Pd metal sites. acs.orgfigshare.com Pt/SAPO-11 has also been investigated for n-octadecane hydrocracking, with studies focusing on the effects of Pt loading and reaction conditions. researchgate.net Pt/HY catalysts with varying Si/Al ratios demonstrate the impact of tuning the acidic support in a bifunctional system on this compound hydro-upgrading. cleantechnol.or.kr

The design of bifunctional catalysts for this compound conversion aims to optimize the interplay between the metal and acid functions to control the reaction pathways and maximize the yield of desired products, such as branched isomers for improved fuel properties. mdpi.comresearchgate.net

| Catalyst Type | Acidic Component | Metal Component | Primary Reactions | Key Findings |

| Ni–Pd@Al-MCF | Al-MCF (Brønsted acid) | Ni–Pd alloy | Hydrocracking, Hydroisomerization, Hydrogenation | Achieved high conversion and selectivity to liquid jet-fuel products; electron-deficient Pdδ+ enhanced H2 adsorption. acs.orgfigshare.com |

| Pt/SAPO-11 | SAPO-11 | Pt | Hydrocracking, Isomerization | Catalytic activity influenced by Pt loading and reaction conditions; favorable for hydrocracking. researchgate.net |

| Pt/HY | HY zeolite | Pt | Hydrocracking, Hydroisomerization | Optimal Si/Al ratio crucial for balancing cracking and isomerization for jet fuel production. cleantechnol.or.kr |

| Pt/ZSM-23 | ZSM-23 zeolite | Pt | Skeletal Isomerization | Shape selectivity influences isomer distribution. researchgate.netinist.fr |

| Pt/Amorphous Silica-Alumina | Amorphous Silica-Alumina | Pt, Pd | Hydrocracking, Hydroisomerization | Pt more active than Pd; both bifunctional and monofunctional mechanisms observed with Pt. diva-portal.orgacs.org |

This table summarizes research findings on various bifunctional catalysts applied to this compound transformations, highlighting the roles of the acidic and metallic components and the primary reactions facilitated.

Theoretical and Computational Chemistry of Octadecane Systems

Molecular Dynamics (MD) Simulations for Octadecane System Characterization

Molecular Dynamics simulations are widely used to study the dynamic behavior of this compound molecules over time. By simulating the interactions between atoms and molecules based on defined force fields, MD can provide insights into structural changes, transport properties, and phase transitions. chalcogen.romdpi.com

Simulation of Thermal Transport Properties and Heat Transfer Dynamics in this compound

Molecular Dynamics simulations have been instrumental in investigating the thermal transport properties and heat transfer dynamics of this compound, particularly in the context of its application as a phase change material. Studies have employed MD to examine the thermal conductivity and the underlying mechanisms of heat transfer in both crystalline and amorphous states of this compound. chalcogen.roscientific.netresearchgate.netresearchgate.net

Simulations have shown that the thermal conductivity of this compound is temperature-dependent, generally increasing with rising temperature. scientific.netresearchgate.net Heat transfer in this compound primarily relies on molecular or atomic thermal vibration. scientific.netresearchgate.net During phase transition, a reduction in thermal conductivity is observed, attributed to the increased heat transfer resistance at the solid-liquid interface. scientific.netresearchgate.net

MD simulations have also been used to study the effect of additives, such as nanoparticles, on the thermal conductivity of this compound-based composite PCMs. For instance, simulations have indicated that adding aluminum nanoparticles can enhance the thermal conductivity of this compound, with the increase being more significant in the liquid state compared to the solid state. chalcogen.ro Studies involving carbon nano-additives like carbon nanotubes (CNTs) and graphene have also demonstrated their potential to improve heat transfer within paraffin-based PCMs, including this compound. doi.orgacs.org

Research Findings on Thermal Conductivity:

| State | Thermal Conductivity (W/mK) | Notes | Source |

| Solid | ~0.2103 | With addition of Al nanoparticles (1% wt) | chalcogen.ro |

| Liquid | ~0.1268 | Pure this compound | chalcogen.ro |

| Liquid | ~0.1479 | With addition of Al nanoparticles (1% wt) | chalcogen.ro |

| Solid/Liquid | Increasing trend with temperature | Relies on molecular/atomic vibration | scientific.netresearchgate.net |

| Phase Transition | Decreases sharply | Due to solid-liquid interface resistance | researchgate.netnih.gov |

Note: Values may vary depending on simulation parameters, force fields, and the specific study.

The influence of initial temperature on the charging and discharging behavior of this compound as a PCM in a cylindrical system has also been investigated using MD simulations. Raising the initial temperature was found to decrease the charging time, which is attributed to improved atomic mobility and increased frequency of atomic collisions, leading to accelerated energy transfer and enhanced energy absorption efficiency. researchgate.netcolab.ws

Conformational Analysis and Solvation Structure of this compound in Diverse Solvent Environments

Molecular Dynamics and Monte Carlo simulations have been employed to analyze the conformational behavior of this compound chains and their solvation structure in various solvent environments. acs.orgresearchgate.netacs.org These studies provide insights into how the presence and nature of a solvent influence the shape and arrangement of this compound molecules.

In different environments, including water, methanol (B129727), and their mixtures, this compound chains have been observed to predominantly adopt extended, though not exclusively all-trans, conformations. acs.orgacs.org A small fraction of more collapsed conformations, where the chain ends are in proximity, has also been noted, particularly in "poor" solvent environments like water and water-rich mixtures. acs.orgacs.org In these poor solvents, the dihedral angles near the center of the this compound chain show an increased population of gauche conformers. acs.org When water-solvated chains exhibit end-to-end contacts, they tend to form a U-shaped conformation rather than a more globular structure. acs.org

Analysis of local solvation structures in water-methanol and water-acetonitrile mixtures has revealed an enrichment of the non-polar segments of the solvent molecules (e.g., the methyl group of methanol or acetonitrile) near the methylene (B1212753) and methyl segments of the this compound chain, reflecting the hydrophobic nature of the alkane. acs.orgresearchgate.netacs.org

Development and Validation of Intermolecular Force Fields for this compound Simulations

Accurate force fields are fundamental to the reliability of classical MD and Monte Carlo simulations of this compound. Force fields describe the potential energy of a system as a function of the atomic coordinates, typically consisting of terms for bonded interactions (bond stretching, angle bending, dihedral torsion) and non-bonded interactions (Lennard-Jones, Coulomb). mdpi.com The development and validation of these force fields are crucial to ensure that simulations accurately reproduce experimental properties.

Force fields are developed by fitting parameters to experimental data or to results from high-level QM calculations. mdpi.comacs.org Validation involves comparing simulation results obtained using the force field with known experimental properties or more accurate theoretical calculations. For this compound, properties such as density, phase change temperature, thermal conductivity, and conformational distributions are used for validation. mdpi.comacs.orgumn.eduarxiv.org

Several force fields are used for simulating alkanes, including this compound, such as the united-atom version of the TraPPE (transferable potentials for phase equilibria) force field and the COMPASS force field. acs.orgacs.orgresearchgate.netacs.orgumn.edumdpi.com The TraPPE force field, for example, has undergone validation efforts to ensure its accuracy in reproducing vapor-liquid coexistence densities, vapor pressures, and critical properties of alkanes. umn.edu Studies have shown that force fields like COMPASS can accurately capture and reproduce the main physical properties of this compound systems, including density and phase change temperature, when compared to experimental data. acs.org

The choice of force field can influence the simulation results. nih.gov Therefore, careful selection and validation of the force field are essential for obtaining reliable predictions from MD simulations of this compound. Benchmarking studies comparing the performance of different force fields for properties like conformational energies and intermolecular interactions are valuable in this regard. acs.orgresearchgate.net

Computational Modeling of Phase Transition Phenomena in this compound

Computational modeling, particularly using MD simulations, is a powerful tool for investigating the phase transition phenomena in this compound, such as melting and solidification. chalcogen.romdpi.comresearchgate.netdoi.orgcolab.wsmdpi.comresearchgate.net These simulations allow researchers to observe the molecular-level events that occur during phase change, providing insights into the mechanisms and kinetics of these processes.

MD simulations have been used to study the microstructure changes in this compound during phase transition. chalcogen.roresearchgate.net For instance, simulations indicate that the molecular chain conformation of amorphous this compound in the solid state changes from stretching to torsion as temperature increases, and chains tend to stretch out in the liquid state. chalcogen.roresearchgate.netresearchgate.net

Computational modeling can also investigate the influence of factors like cooling rate and the presence of nucleation agents (NAs) on the crystallization behavior of this compound, which is relevant for applications as a PCM where supercooling can be a drawback. mdpi.comresearchgate.net Simulations have shown that liquid this compound molecules may crystallize more easily on surfaces that expose the whole chain side rather than the chain ends, providing insights into the design of effective nucleation agents. mdpi.comresearchgate.net

Computational fluid dynamics (CFD) models have also been employed to simulate the melting process of this compound in thermal energy storage systems, coupling fluid dynamics with energy balance to model the transient evolution of phase interfaces. arxiv.orgresearchgate.netsciengine.com These models can simulate processes like convection-coupled melting and evaluate the thermal performance of this compound as a PCM in different system configurations. arxiv.orgresearchgate.netsciengine.com

Simulations have explored the effect of additives on the phase transition temperature of this compound. For example, MD simulations have shown that the addition of carbon nano-additives can affect the phase transition temperature, with some studies indicating an increase in initial solidification or melting temperatures depending on the type and concentration of the additive. doi.org

Research Findings on Phase Transition:

| Property | Observation | Notes | Source |

| Molecular Conformation (Solid) | Changes from stretching to torsion with increasing temperature | Amorphous this compound | chalcogen.roresearchgate.netresearchgate.net |

| Molecular Conformation (Liquid) | Chains stretch out as temperature rises | Amorphous this compound | chalcogen.roresearchgate.netresearchgate.net |

| Crystallization | Easier on surfaces exposing chain sides vs. chain ends | Investigated with homogeneous nuclei | mdpi.comresearchgate.net |

| Phase Transition Temperature | Affected by addition of carbon nano-additives | Depends on additive type and concentration | doi.org |

| Melting Process | Can be simulated using CFD coupled with energy balance | Relevant for thermal energy storage systems | arxiv.org |

| Solidification Temperature | Simulation values can be lower than experimental due to lack of defects | Affects crystallization free energy barrier | doi.org |

Octadecane in Advanced Materials Science

Octadecane as a Phase Change Material (PCM) for Thermal Energy Storage Applications

Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during phase transitions, typically melting and solidification. This compound, with its suitable melting point and high latent heat capacity, is a promising organic PCM for thermal energy storage (TES) applications, especially in buildings for temperature regulation nih.govmdpi.commdpi.com. Utilizing PCMs in building envelopes can help moderate indoor temperature fluctuations and reduce energy consumption mdpi.commdpi.commdpi.com.

Development and Design of Shape-Stabilized this compound PCMs

One challenge with using pure this compound as a PCM is leakage when it melts. Shape-stabilized PCMs (SSPCMs) address this by incorporating the PCM into a supporting matrix that prevents leakage while still allowing for thermal energy storage mdpi.comub.edu. Various porous materials have been explored as matrices for this compound, including fly ash, activated carbon, fumed silica (B1680970), expanded graphite (B72142), and porous metal oxides mdpi.comacs.orgrepec.orgcapes.gov.brresearchgate.netresearchgate.netrepec.org.

The design of these composites focuses on achieving a high PCM content without leakage and maintaining good thermal properties. For instance, fumed silica with high porosity (88 vol%) has been shown to impregnate a significant amount of n-octadecane (70 wt%) without leakage mdpi.com. Activated carbon has also demonstrated remarkable encapsulation efficiency as a shape stabilizer researchgate.net. The impregnation method, such as vacuum impregnation, plays a crucial role in incorporating the this compound into the porous structure mdpi.comrepec.org.

Research findings indicate that the supporting matrix can influence the thermal properties of the composite. While some matrices effectively prevent leakage and maintain high latent heat capacity, others might reduce the thermal conductivity of the this compound mdpi.com.

Here is a table summarizing some findings on shape-stabilized this compound PCMs:

| Supporting Matrix | This compound Content (wt%) | Latent Heat Capacity (J/g) | Thermal Conductivity Change | Reference |

| Fly Ash | 30 | 60.50–64.47 | Enhanced (up to 203.22%) | acs.org |

| Activated Carbon | 42.5 | - | - | capes.gov.brresearchgate.net |

| Fumed Silica | 70 | 155.8 | Reduced by 34% | mdpi.com |

| Expanded Graphite | Up to 90 | High | Improved | repec.org |

| Hierarchically Porous TiO₂ | 50 | 85.8 | Improved by 138% | repec.org |

Micro/Nanoencapsulation Strategies for Enhanced this compound PCM Performance

Micro- and nanoencapsulation involve encasing the this compound in small capsules with a shell material. This technique offers advantages such as preventing leakage, increasing the heat transfer area due to smaller particle size, and improving handling and dispersion repec.orgresearchgate.netijcce.ac.ir. Various shell materials have been investigated, including calcium carbonate, polyaniline, and melamine-formaldehyde resin repec.orgresearchgate.netijcce.ac.iratlantis-press.com.

Studies have shown that microencapsulation of n-octadecane with a calcium carbonate shell can enhance thermal conductivity and durability repec.orgresearchgate.net. The microstructure of the microcapsules, often spherical with a well-defined core-shell structure, is crucial for their performance repec.orgresearchgate.net. The encapsulation ratio and efficiency are influenced by the core/shell mass ratio repec.orgresearchgate.net.

Nanoencapsulation, using materials like polyaniline or melamine-formaldehyde, also aims to prevent leakage and improve thermal properties ijcce.ac.iratlantis-press.com. Adding highly conductive nanoparticles to the shell material or the PCM core is a strategy to address the potentially low thermal conductivity of the encapsulating material ijcce.ac.ir.

Enhancement of Thermal Conductivity in this compound PCMs via Carbon-Based Nanoadditives